1-{4-Amino-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one
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Overview
Description
1-{4-Amino-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one is a complex organic compound with potential applications in various fields of scientific research This compound features a triazine ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
The synthesis of 1-{4-Amino-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. One common method involves the reaction of 3,4-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-chlorothiophenol and 2-chloropropanone under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-{4-Amino-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired product.
Scientific Research Applications
1-{4-Amino-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-Amino-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and attached functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-{4-Amino-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one can be compared with other triazine-based compounds, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in resins and plastics, melamine lacks the additional functional groups present in the target compound, making it less versatile in certain applications.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): Used as an intermediate in organic synthesis, cyanuric chloride is more reactive but less stable than the target compound.
1,3,5-Triazine-2,4-diamine (Amitrole): A herbicide with a simpler structure, amitrole does not possess the same potential for diverse chemical reactions as the target compound.
The unique combination of functional groups in this compound sets it apart from these similar compounds, offering a broader range of applications and reactivity.
Properties
Molecular Formula |
C20H20ClN5OS |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-[4-amino-6-(3,4-dimethylanilino)-1,3,5-triazin-2-yl]-3-(4-chlorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C20H20ClN5OS/c1-12-3-6-15(9-13(12)2)23-20-25-18(24-19(22)26-20)10-16(27)11-28-17-7-4-14(21)5-8-17/h3-9H,10-11H2,1-2H3,(H3,22,23,24,25,26) |
InChI Key |
IMSZEKOITHUGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CC(=O)CSC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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